molecular formula C20H16F3N7O2 B1662618 IP3K Inhibitor CAS No. 519178-28-0

IP3K Inhibitor

Cat. No.: B1662618
CAS No.: 519178-28-0
M. Wt: 443.4 g/mol
InChI Key: DDSBPUYZPWNNGH-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula C₆H₂(NO₂)₃OH. It is a yellow crystalline solid that is highly acidic and has a bitter taste. Historically, it has been used as an explosive, a dye, and an antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves two main steps:

Industrial Production Methods: In industrial settings, the synthesis of 2,4,6-trinitrophenol follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The process involves the use of large reactors and precise temperature control to manage the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Treatment

IP3K inhibitors are primarily investigated for their efficacy in treating various malignancies:

  • Breast Cancer : The combination of PI3K inhibitors like alpelisib with endocrine therapies has shown promising results in patients with PIK3CA mutations. Clinical trials have demonstrated improved outcomes when combined with agents such as fulvestrant .
  • Bladder Cancer : Recent studies indicate that combined inhibition of PI3K and STAT3 pathways can significantly enhance anti-tumor efficacy in bladder cancer models. This dual targeting approach has shown sustained tumor regression in preclinical models .
  • Hematological Malignancies : Specific PI3K inhibitors targeting isoforms p110δ and p110γ have been approved for treating chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib and duvelisib are notable examples that have received FDA approval due to their effectiveness in these cancers .

Combination Therapies

The potential for IP3K inhibitors to be used in combination with other therapeutic agents is a significant area of research:

  • Combination with MEK Inhibitors : Studies have shown that combining PI3K inhibitors with MEK inhibitors can enhance anti-tumor effects across various cancers, including melanoma and pancreatic cancer .
  • Immunotherapy Synergy : Research suggests that PI3K inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting T-cell activation .

Clinical Trials Overview

A comprehensive analysis of ongoing clinical trials involving IP3K inhibitors reveals a robust interest in their application across multiple cancer types:

Trial PhaseCancer TypeCombination TherapyStatus
Phase IBreast CancerAlpelisib + FulvestrantOngoing
Phase IIBladder CancerPI3K + STAT3 InhibitorRecruiting
Phase I/IICLLIdelalisibCompleted
Phase IIIFollicular LymphomaDuvelisibActive

This table summarizes key trials demonstrating the versatility and potential effectiveness of IP3K inhibitors across various malignancies.

Notable Research Findings

Research conducted at the Institute of Cancer Research has highlighted the development of first-in-class PI3K inhibitors like GDC-0941 (pictilisib), which showed clinical activity in breast and ovarian cancers . The findings from these studies have paved the way for further exploration into combination therapies that can maximize treatment efficacy.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo redox reactions. The nitro groups in the compound are highly electron-withdrawing, making the molecule reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes, including its use as an explosive where it decomposes rapidly to produce gases and heat .

Comparison with Similar Compounds

2,4,6-Trinitrophenol is often compared with other nitrophenols such as 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. These compounds share similar structures but differ in the number and position of nitro groups:

2,4,6-Trinitrophenol is unique due to its three nitro groups, which confer high acidity and explosive properties, making it more reactive and useful in various applications compared to its counterparts .

Biological Activity

Inositol 1,3,4,5-tetrakisphosphate 5-kinases (IP3Ks) are a family of enzymes that play a significant role in cellular signaling pathways, particularly in the context of cancer and other diseases. The inhibition of IP3K activity has emerged as a promising therapeutic strategy due to its involvement in various biological processes, including cell proliferation, survival, and apoptosis. This article explores the biological activity of IP3K inhibitors, their mechanism of action, and relevant clinical findings.

IP3K inhibitors target the enzymatic activity of IP3Ks, which are responsible for converting inositol trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is crucial for regulating intracellular calcium levels and various downstream signaling pathways that affect cellular functions. By inhibiting IP3K activity, these compounds can disrupt cancer cell proliferation and promote apoptosis.

Biological Activity

The biological activity of IP3K inhibitors has been evaluated through various preclinical and clinical studies. Key findings include:

  • Antiproliferative Effects : Studies have shown that IP3K inhibitors can significantly reduce the proliferation of cancer cell lines. For example, compound 17p demonstrated an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory activity .
  • Induction of Apoptosis : In ovarian cancer cell lines, such as A2780, IP3K inhibitors have been shown to induce dose-dependent cytotoxicity .
  • Isoform Selectivity : Some IP3K inhibitors exhibit selectivity towards specific PI3K isoforms. For instance, compound 17p showed significant selectivity against PI3Kβ and PI3Kγ while effectively inhibiting PI3Kδ .

Clinical Studies and Case Reports

Clinical trials have been instrumental in assessing the efficacy and safety of IP3K inhibitors. Notable findings include:

  • GDC-0941 : This PI3K inhibitor has demonstrated clinical responses in various cancers, including breast cancer and ovarian cancer. It is currently undergoing Phase II trials across multiple countries .
  • Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and B-cell lymphomas, idelalisib has shown improved overall survival rates in clinical trials compared to placebo . However, it is associated with significant adverse events such as colitis and elevated liver enzymes .

Safety Profile

The safety profiles of IP3K inhibitors vary significantly among different compounds. Common adverse events include:

  • Metabolic Disorders : All PI3K inhibitors have been linked to metabolic disturbances, with alpelisib showing unique adverse effects related to glucose metabolism .
  • Gastrointestinal Disorders : Colitis is a notable side effect across several PI3K inhibitors. Copanlisib exhibits fewer gastrointestinal issues compared to others like alpelisib .

Table 1: Summary of Key IP3K Inhibitors and Their Biological Activities

CompoundTargetIC50 (nM)IndicationsClinical Status
Compound 17pPI3Kα31.8Ovarian CancerPreclinical
GDC-0941Pan-PI3KNot specifiedBreast Cancer, Ovarian CancerPhase II
IdelalisibPI3KδNot specifiedCLL, B-cell LymphomasApproved
AlpelisibPI3KαNot specifiedBreast CancerApproved

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing in vitro assays to assess IP3K inhibitor potency and selectivity?

  • Use ATP-competitive inhibition assays (e.g., IC₅₀ determination) to evaluate isoform-specific effects, as IP3K-A and IP3K-C share close catalytic homology but differ from IP3K-B .
  • Include Ca²⁺/calmodulin (CaM) in buffer systems, as CaM binding partially reverses inhibition in isoforms A/C but not B .
  • Validate results with structural analogs (e.g., ellagic acid for isoform B selectivity; myricetin for isoforms A/C) to confirm binding specificity .

Q. How can researchers differentiate IP3K inhibition from off-target effects on related kinases like IPMK or PI3K?

  • Perform parallel assays with IPMK-specific substrates (e.g., InsP₃ → InsP₄) and compare inhibition profiles. IP3K inhibitors like ATA show dual activity, while chlorogenic acid selectively targets IPMK .
  • Use kinase profiling panels (≥456 kinases) to rule out cross-reactivity, as seen with TNP’s ERK phosphorylation off-target effects .

Q. What cellular models are optimal for studying this compound effects on insulin signaling pathways?

  • 3T3-L1 adipocytes: Monitor Akt phosphorylation (Ser473) under insulin stimulation to assess IP3K/Akt pathway modulation .
  • Overexpression models: Stable Rat-1 fibroblast lines expressing IP3K-A/B isoforms enable isoform-specific functional studies .

Advanced Research Questions

Q. How can structural biology resolve contradictions in isoform-specific inhibitor selectivity?

  • X-ray crystallography of IP3K-A/B catalytic domains reveals Lys residues in the InsP₃-binding segment (PDKG motif) as critical for inhibitor binding. Mutagenesis (e.g., K→A substitutions) reduces inhibitor potency 45–260-fold .
  • Compare fungal vs. mammalian IP3K homologs: S. cerevisiae Ipk2 lacks α-helices in the inositol-binding domain, enabling species-selective inhibitor design .

Q. What experimental strategies address conflicting data on this compound efficacy in in vivo vs. in vitro systems?

  • Pharmacokinetic profiling: Measure blood-brain barrier penetration (e.g., TNP’s IC₅₀ for IP6K1 = 0.55 μM vs. IP3K = 10.2 μM) to explain tissue-specific variability .
  • Conditional knockout models: Combine IP3K isoform deletions (e.g., IP3K-A⁻/⁻) with inhibitor treatment to isolate on-target effects .

Q. How do IP3K inhibitors modulate crosstalk between calcium signaling and metabolic pathways?

  • Use FRET-based biosensors to quantify InsP₃ dynamics in real-time during glucose uptake (e.g., GLUT4 translocation in 3T3-L1 cells) .
  • RNA-seq of inhibitor-treated cells identifies downstream targets (e.g., GSK3β suppression in glycogen synthesis) .

Q. Methodological Challenges and Solutions

Q. Why do some IP3K inhibitors show reduced efficacy in cellulo despite high in vitro potency?

  • Intracellular ATP concentrations (2–5 mM) outcompete ATP-competitive inhibitors (e.g., TNP IC₅₀ = 10.2 μM). Use ATP-depleting agents (e.g., 2-DG) to enhance inhibitor efficacy .
  • Confounding factors: Ca²⁺-CaM binding in isoforms A/C reduces inhibitor accessibility. Pre-treat cells with CaM antagonists (e.g., W-7) .

Q. How can researchers validate the specificity of IP3K inhibitors in complex biological systems?

  • Rescue experiments : Reintroduce wild-type or mutant IP3K isoforms (e.g., K→A mutants) in knockout models to confirm target engagement .
  • Chemical proteomics : Use ATP-biotinylated probes to pull down inhibitor-bound kinases and identify off-targets via mass spectrometry .

Properties

IUPAC Name

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBPUYZPWNNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587903
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519178-28-0
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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